1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane
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Overview
Description
The compound 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane is a complex organic molecule that features a combination of imidazole, sulfonyl, diazepane, and trifluoromethoxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and diazepane intermediates, followed by sulfonylation and coupling with the trifluoromethoxy phenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or diazepane moieties.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethoxy phenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, the compound might be investigated for its interactions with various biomolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.
Medicine
Medicinally, the compound could be explored for its efficacy in treating specific diseases or conditions, given its unique structural features that may interact with biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone
- (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane stands out due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity
Biological Activity
1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, emphasizing its therapeutic potential and underlying mechanisms.
Chemical Structure
The compound's structure can be described as follows:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
- Sulfonyl Group : A sulfonic acid derivative that enhances solubility and biological activity.
- Trifluoromethoxy Group : A trifluoromethyl ether substituent that may contribute to the compound's lipophilicity and biological interactions.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds with structural similarities to our target compound have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like trifluoromethoxy enhances the antibacterial activity by stabilizing the compound's interaction with bacterial targets .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Target Bacteria | Activity Level |
---|---|---|
1-(1H-imidazole-4-sulfonyl)... | MRSA | Effective |
2-Trifluoromethyl-1H-imidazole | E. coli, B. subtilis | Moderate |
4,5-bis(3,5-dichlorophenyl)... | MRSA | High |
Antitumor Activity
Imidazole derivatives have been investigated for their antitumor properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor development .
Case Study: Antitumor Effects
A study focusing on imidazole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The results indicated that the presence of specific substituents on the imidazole ring could enhance the cytotoxicity through targeted interactions with cancer cell receptors .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives is also noteworthy. Compounds structurally related to our target have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways associated with inflammation or tumor growth.
- Oxidative Stress Reduction : Some imidazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
Properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O4S/c17-16(18,19)27-13-5-2-1-4-12(13)15(24)22-6-3-7-23(9-8-22)28(25,26)14-10-20-11-21-14/h1-2,4-5,10-11H,3,6-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDSOJXFBCQNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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